Ethyl 6-bromo-3-cyano-2-fluorobenzoate
Description
Ethyl 6-bromo-3-cyano-2-fluorobenzoate is a halogenated aromatic ester featuring a bromine atom at the 6-position, a cyano group at the 3-position, and a fluorine atom at the 2-position of the benzene ring. The bromine and fluorine atoms enhance electronegativity and steric effects, while the cyano group contributes to polarity and reactivity. Such substituent combinations are rare in natural products but are increasingly engineered in synthetic chemistry for targeted bioactivity or material properties .
Properties
IUPAC Name |
ethyl 6-bromo-3-cyano-2-fluorobenzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrFNO2/c1-2-15-10(14)8-7(11)4-3-6(5-13)9(8)12/h3-4H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUGVWZFXGREYRU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=CC(=C1F)C#N)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Ethyl 6-bromo-3-cyano-2-fluorobenzoate is a synthetic compound that has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features several functional groups that contribute to its reactivity and biological activity:
- Bromine (Br) : A halogen that participates in electrophilic substitution reactions.
- Cyano (CN) : An electron-withdrawing group that enhances the compound's reactivity.
- Fluorine (F) : Increases lipophilicity and stability, facilitating interactions with biological targets.
The molecular formula of this compound is , which indicates its potential for complex interactions within biological systems.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The compound's bromine and cyano groups can engage in electrophilic and nucleophilic interactions, respectively, influencing its binding affinity to various biomolecules. The fluorine atom enhances the compound's stability, making it more amenable to incorporation into biological systems.
Anticancer Potential
Recent studies have investigated the anticancer potential of this compound. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis and inhibition of cell proliferation through modulation of key signaling pathways.
Case Study: Anticancer Activity Assessment
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). Treatment with varying concentrations resulted in a dose-dependent reduction in cell viability, with an IC50 value determined at approximately 25 µM. The mechanism was linked to increased levels of reactive oxygen species (ROS), leading to oxidative stress-induced apoptosis.
Antimicrobial Properties
This compound has also shown promising antimicrobial activity. Research indicates that it can inhibit the growth of several bacterial strains, suggesting potential as a lead compound in the development of new antibiotics. Its structural features allow it to interact with bacterial enzymes, disrupting their function.
Case Study: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) of 15 µg/mL and 20 µg/mL, respectively. These results indicate significant antibacterial activity, warranting further exploration for therapeutic applications.
Comparative Biological Activity
To better understand the unique properties of this compound, a comparison with similar compounds is useful.
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| This compound | Contains Br, CN, F | Potential anti-cancer properties |
| Ethyl 5-bromo-4-cyano-2-fluorobenzoate | Different positional isomer | Varies in biological interactions |
| Ethyl 2-bromo-5-fluorobenzoate | Lacks cyano group | Different reactivity profiles |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
However, comparisons can be drawn to halogenated or substituted benzoates from ethyl acetate extracts in the cited studies. Below is an analysis of substituent effects and bioactivity trends among analogous compounds:
Substituent Influence on Physicochemical Properties
Brominated Benzoates: Bromine’s high atomic weight and polarizability increase molecular bulk and lipophilicity. For example, brominated derivatives in Curcuma longa (turmeric) ethyl acetate extracts (Table 26, ) exhibit enhanced antifungal activity compared to non-halogenated analogs. This suggests that the 6-bromo substituent in the target compound may similarly improve membrane permeability or target binding.
Fluorinated Benzoates: Fluorine’s electronegativity and small atomic radius enhance metabolic stability and bioavailability. In Dicranoloma reflexum ethyl acetate extracts (Table 3, ), fluorinated aromatic compounds demonstrate resistance to enzymatic degradation, a trait likely shared by the 2-fluoro substituent in Ethyl 6-bromo-3-cyano-2-fluorobenzoate.
Cyanated Derivatives: Cyano groups increase polarity and serve as hydrogen-bond acceptors. Ginger-derived 3-cyano benzoates (Table 23, ) show moderate antibacterial activity, implying that the 3-cyano group in the target compound may interact with microbial enzymes or receptors.
Key Findings :
- The 6-bromo substituent likely enhances bioactivity compared to non-brominated analogs, as seen in turmeric extracts .
- The 2-fluoro group may confer stability against oxidative degradation, mirroring trends in Dicranoloma compounds .
- The 3-cyano group’s polarity could mediate target specificity, similar to ginger-derived analogs .
Preparation Methods
Halogenation and Esterification Reactions
Halogenation : This step involves introducing bromine into the benzene ring. Common reagents include bromine or dibromohydantoin in a suitable solvent like sulfuric acid.
Esterification : This step involves converting the carboxylic acid group into an ethyl ester. This can be achieved using ethanol in the presence of a catalyst like sulfuric acid or thionyl chloride.
Cyanation Reaction
The introduction of a cyano group typically involves a nucleophilic substitution reaction with a cyanide source under nitrogen protection. This step is crucial for forming the cyano-substituted benzoate ester.
Fluorination
Fluorination can be achieved through various methods, including the use of fluorinating agents like fluorosulfonyldifluoroacetate or through the use of fluorinated starting materials.
Reaction Conditions and Optimization
Optimizing reaction conditions is crucial for achieving high yields and purity. Key factors include:
- Temperature : Varies depending on the reaction step, but typically ranges from 0°C to 100°C.
- Solvent : Polar aprotic solvents like NMP or DMF can facilitate nucleophilic substitution reactions efficiently.
- Catalysts : Catalysts such as sulfuric acid or thionyl chloride are commonly used for esterification.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
